Regiospecific Kinase Targeting: FLT3 Inhibition vs. PDE5 Inhibition Profile
The 4-amino-1H-pyrazole-3-carboxamide scaffold, which embodies the core of the target compound, serves as a critical pharmacophore for potent FLT3 kinase inhibition, a validated target in AML. In contrast, the regioisomeric 4-amino-1H-pyrazole-5-carboxamide scaffold, as found in sildenafil intermediates, is characteristic of PDE5 inhibition. This represents a fundamental target swap driven solely by the position of the carboxamide group. While specific IC50 data for the exact target compound is not available, its core scaffold is present in lead compound LT-540-717 (a 1H-pyrazole-3-carboxamide), which demonstrated potent FLT3 inhibition and oral bioavailability [1]. Conversely, the 5-carboxamide isomer 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a known PDE1/PDE5 inhibitor motif . This divergent target profile makes the compounds non-interchangeable for kinase or phosphodiesterase projects.
| Evidence Dimension | Primary Biological Target Engagement |
|---|---|
| Target Compound Data | Core scaffold of potent FLT3 inhibitors (e.g., LT-540-717 class) [1] |
| Comparator Or Baseline | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) – Scaffold for PDE5/PDE1 inhibitors (e.g., Sildenafil) |
| Quantified Difference | Qualitative target swap: FLT3 kinase vs. PDE5/PDE1 phosphodiesterase |
| Conditions | In vitro kinase profiling and cellular proliferation assays for AML [1]; PDE inhibition assays |
Why This Matters
This fundamental target divergence prevents generic substitution and dictates distinct project-specific procurement for kinase or phosphodiesterase research programs.
- [1] Yao, C. et al. Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. PubMed. https://pubmed.ncbi.nlm.nih.gov/31731727/ View Source
